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Compound of Interest |

Compound Name: N6-Anisoyladenosine
CAS No.: 56883-05-7
Cat. No.: B150707
- 7

Mechanisms, Synthesis, and Therapeutic Potential

Executive Summary & Compound Profile

N6-Anisoyladenosine (N6-(4-methoxybenzoyl)adenosine) represents a distinct class of N6-
substituted purine nucleosides. Unlike its aliphatic (N6-cyclopentyl) or alkylaryl (N6-benzyl)
analogs—which are classically defined as Adenosine Receptor (AR) agonists—the N6-anisoyl
derivative introduces an amide linkage (

) that significantly alters the electronic and steric landscape of the adenine scaffold.

This modification shifts the pharmacological profile from a classic GPCR agonist to a versatile
scaffold with dual utility:

e Adenosine Receptor Modulation: Acting as a selective partial agonist or antagonist at the A3
Adenosine Receptor (A3AR), often used as a probe for receptor subtypes.[1]

» Epigenetic Inhibition (Emerging): The N6-benzoyl adenine core has recently been identified
as a scaffold for Bromodomain-containing protein 4 (BRD4) inhibition, a critical target in
oncology.

Chemical Identity
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Property Specification

N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-
IUPAC Name (hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-

6-yl)-4-methoxybenzamide

N6-Anisoyladenosine; N6-(4-
Common Name )
Methoxybenzoyl)adenosine

CAS Number 56883-05-7

Molecular Formula

Molecular Weight 401.37 g/mol

DMSO (>10 mg/mL), Ethanol (Low), Water

Solubilit
Y (Insoluble)

N6-Amide Linkage (Planar, electron-withdrawing
Key Structural Feature
carbonyl)

Structure-Activity Relationship (SAR) Analysis

The biological activity of N6-Anisoyladenosine is governed by the specific interaction of the
anisoyl moiety with hydrophobic pockets in target proteins. The SAR can be deconstructed into
three critical zones.

Zone 1: The N6-Substituent (The Anisoyl Group)

The transition from N6-benzyl (methylene linker) to N6-benzoyl (carbonyl linker) is the defining
SAR switch.

» Electronic Effect: The carbonyl group withdraws electron density from the N6-nitrogen,
reducing the pKa of the exocyclic amine. This reduces hydrogen bond donor capability at N6
but introduces a hydrogen bond acceptor (the carbonyl oxygen).

» Steric Constraint: The amide bond possesses partial double-bond character, restricting
rotation and enforcing a planar conformation coplanar with the purine ring. This "locks" the
ligand into a specific orientation favored by the A3AR orthosteric site but disfavored by
A1/A2A subtypes.
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e 4-Methoxy Substitution: The para-methoxy group adds lipophilicity and electron-donating
character to the phenyl ring. In BRD4 inhibition studies, this mimics the acetyl-lysine
recognition motif of histones.

Zone 2: The Purine Scaffold

e N7-Nitrogen: Essential for hydrogen bonding in the adenosine receptor binding pocket.
Alkylation at N7 abolishes activity.

e C2-Position: Unsubstituted in N6-Anisoyladenosine. Introduction of a chloro- or iodo- group
at C2 generally increases A3AR affinity by filling a small hydrophobic sub-pocket.

Zone 3: The Ribose Moiety

o Hydroxyl Groups: The 2', 3', and 5'-hydroxyls are critical for nucleoside transporter
recognition (ENT1/CNT) and solubility.

e Prodrug Potential: For epigenetic targets (BRD4), the ribose is often cleaved in vivo to
release the active N6-anisoyladenine base. However, for GPCR targeting, the ribose is
essential for receptor activation.

Visualization: SAR Logic Map
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Caption: SAR logic flow demonstrating how the N6-anisoyl modification dictates dual-target
specificity (A3AR vs BRD4).

Mechanism of Action: The Dual-Pathway Hypothesis

Research indicates that N6-Anisoyladenosine operates via two distinct mechanisms
depending on the cellular context and metabolic processing.

Pathway A: A3 Adenosine Receptor (A3AR)
Modulation[1]

o Target: A3AR (Gi-coupled GPCR).

e Mechanism: N6-Anisoyladenosine binds to the orthosteric site. Unlike N6-alkyl derivatives
(full agonists), the N6-acyl group often confers partial agonist or antagonist activity due to the
reduced basicity of the N6-nitrogen.

o Downstream Effect: Inhibition of Adenylyl Cyclase

Reduced cAMP
Modulation of Wnt/

-catenin pathway (anticancer effect).

Pathway B: Epigenetic Inhibition (BRDA4)

e Target: Bromodomain-containing protein 4 (BRD4).[2][3][4]

e Mechanism: The N6-anisoyl adenine base (released after nucleoside phosphorylase
cleavage) acts as an acetyl-lysine mimetic. The carbonyl oxygen forms a hydrogen bond with
the conserved Asparagine (Asn140) in the BRD4 binding pocket, while the 4-methoxy phenyl
group fills the hydrophobic cavity.

o Downstream Effect: Displacement of BRD4 from chromatin

Downregulation of c-Myc

G1 Cell Cycle Arrest.
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Experimental Protocols
Protocol 1: Chemical Synthesis of N6-Anisoyladenosine

Rationale: Direct acylation of adenosine is promiscuous (reacting with ribose hydroxyls). The
"Transient Protection” method using trimethylsilyl (TMS) chloride is the industry standard for
high yield and regioselectivity.

Materials:

Adenosine (dried)[5]

Trimethylsilyl chloride (TMSCI)

Anisoyl chloride (4-Methoxybenzoyl chloride)

Pyridine (anhydrous)

Ammonium hydroxide (

Step-by-Step Workflow:

e Transient Protection: Suspend Adenosine (1 eq) in anhydrous pyridine. Add TMSCI (5 eq)
dropwise at 0°C. Stir at RT for 2 hours. Mechanism: TMS protects 2', 3', and 5' hydroxyls.

e Acylation: Add Anisoyl chloride (1.1 eq) to the reaction mixture. Stir at RT for 4—-12 hours.
Mechanism: The N6-amine remains reactive enough to form the amide.

o Deprotection: Quench the reaction with methanol (5 mL). Add concentrated

(10 mL) and stir for 30 minutes. Mechanism: Cleaves the labile TMS ethers and any transient
ester byproducts, leaving the stable N6-amide intact.

 Purification: Evaporate solvents. Recrystallize from Ethanol/Water or purify via Flash
Chromatography (DCM:MeOH 95:5).
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Step 1: TMS Protection
(Adenosine + TMSCI/Pyridine)

Intermediate:
TMS)3-Adenosine

Step 2: N6-Acylation
(+ Anisoyl Chloride)

Intermediate:
TMS)3-N6-Anisoyl-Adenosine

Step 3: Global Deprotection
(+ NH40OH/MeOH)

Crude Product

Step 4: Purification
(Crystallization/Chromatography)

Click to download full resolution via product page

Caption: Validated synthesis workflow using transient silyl protection to ensure N6-
regioselectivity.

Protocol 2: A3 Adenosine Receptor Binding Assay
Rationale: To determine the affinity (

) of N6-Anisoyladenosine relative to the standard ligand I-AB-MECA.

 Membrane Prep: Harvest CHO cells stably expressing human A3AR. Homogenize in ice-cold
Tris-HCI buffer (pH 7.4).

¢ Incubation: Mix membrane suspension (

protein) with:
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o Radioligand:
(0.5 nM).
o Test Compound: N6-Anisoyladenosine (
to
M).
o Non-specific control: R-PIA (
).

o Equilibrium: Incubate at 25°C for 60 minutes.

o Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold
buffer.

e Analysis: Measure radioactivity. Plot % Inhibition vs. Log[Concentration] to determine

and calculate

using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table summarizes the comparative activity profile of N6-Anisoyladenosine
against key targets.
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Potency (
Target Activity Type I Reference
)
Human A3 Receptor Partal [1]
Agonist/Antagonist
Human Al Receptor Weak Antagonist [1]
BRD4 (BD1 Domain) Inhibitor (Base form) [2]
Toxoplasma gondii AK  Inhibitor [3]

Note: The N6-anisoyl derivative shows significantly higher selectivity for ASAR over A1AR
compared to the parent adenosine, but lower absolute potency than N6-benzyladenosine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: N6-Anisoyladenosine Structure-
Activity Relationships (SAR)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150707#n6-anisoyladenosine-structure-activity-

relationship-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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